3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one
Overview
Description
3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzoxazole and chromenone
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial , antifungal , anticancer , and anti-inflammatory effects, suggesting that they may interact with a variety of biological targets.
Mode of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . This suggests that these compounds may interact with their targets, leading to inhibition of essential biological processes, ultimately resulting in cell death.
Biochemical Pathways
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may interfere with essential biochemical pathways in these organisms or cells, leading to their death.
Result of Action
Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities , suggesting that they may induce cell death in these organisms or cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzoxazol-2-yl)-2H-chromen-2-one typically involves the condensation of 2-aminophenol with salicylaldehyde, followed by cyclization. The reaction is often carried out in the presence of a catalyst such as FeCl3 under reflux conditions in a suitable solvent like toluene . The yield of the reaction can vary depending on the specific conditions used, but it generally ranges from 50% to 96% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as reaction time, temperature, and catalyst efficiency to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole moiety but lacks the chromenone structure.
Chromenone: Contains the chromenone structure but does not have the benzoxazole moiety.
2-Aminophenol: A precursor in the synthesis of benzoxazole derivatives.
Uniqueness
3-(1,3-Benzoxazol-2-yl)-2H-chromen-2-one is unique due to its combined structural features of benzoxazole and chromenone, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-11(9-10-5-1-3-7-13(10)20-16)15-17-12-6-2-4-8-14(12)19-15/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUJQJNCDQXMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390518 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17577-47-8 | |
Record name | 2H-1-Benzopyran-2-one, 3-(2-benzoxazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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